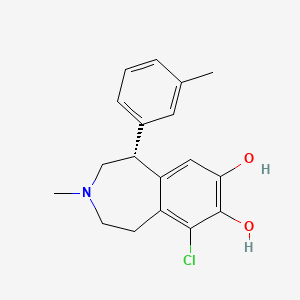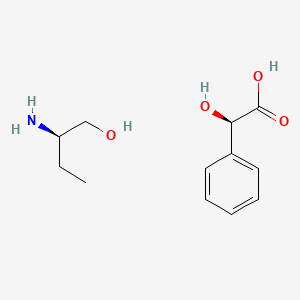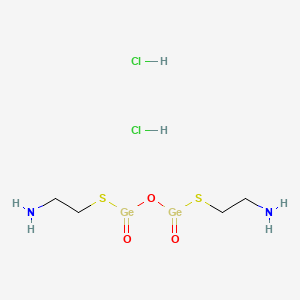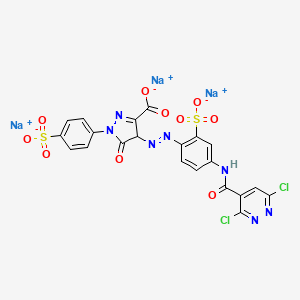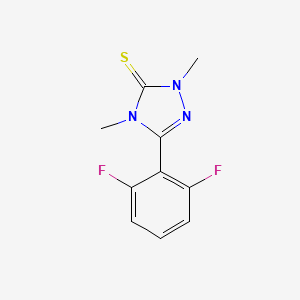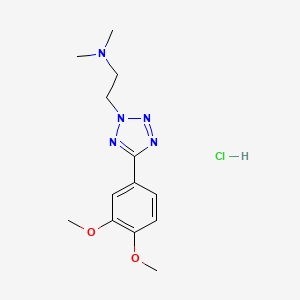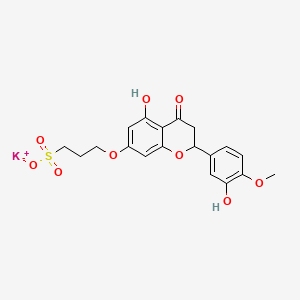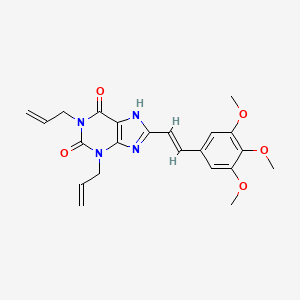![molecular formula C23H18N4O6 B15187424 4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid CAS No. 64137-48-0](/img/structure/B15187424.png)
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxyl, hydroxyl, and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-carboxyphenylhydrazine with 3-methyl-2-pyrazolin-5-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with 4-formylbenzoic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxyl group produces an alcohol.
科学研究应用
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-Carboxyphenylboronic acid: Another compound with a carboxyl group and phenyl ring, used in various chemical reactions.
Tetrakis(4-carboxyphenyl)methane: A compound with multiple carboxyl groups, used in the synthesis of advanced materials.
Uniqueness
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid is unique due to its complex structure, which includes multiple functional groups and pyrazole rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
64137-48-0 |
|---|---|
分子式 |
C23H18N4O6 |
分子量 |
446.4 g/mol |
IUPAC 名称 |
4-[4-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C23H18N4O6/c1-12-18(20(28)26(24-12)16-7-3-14(4-8-16)22(30)31)11-19-13(2)25-27(21(19)29)17-9-5-15(6-10-17)23(32)33/h3-11,24H,1-2H3,(H,30,31)(H,32,33)/b19-11- |
InChI 键 |
QCYJUMSSPJLBSQ-ODLFYWEKSA-N |
手性 SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


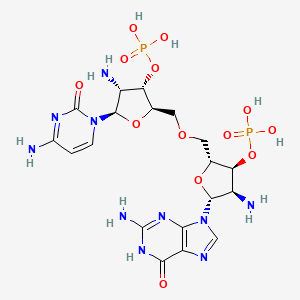
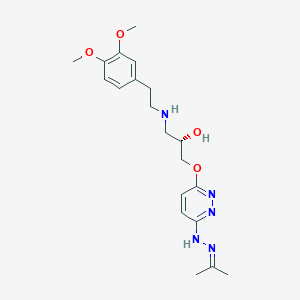
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
